2-chloro-N-ethyl-5-fluoropyrimidin-4-amine
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Overview
Description
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is the Janus kinase 2 (JAK2) enzyme . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine receptors to regulate immune responses and hematopoiesis .
Mode of Action
This compound interacts with JAK2 by binding to its ATP-binding pocket, thereby inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling proteins, leading to a decrease in the transcription of target genes .
Biochemical Pathways
The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in various biological processes, including cell proliferation, differentiation, apoptosis, and immune regulation . By inhibiting JAK2, this compound disrupts these processes, leading to potential therapeutic effects .
Result of Action
The molecular effect of this compound is the inhibition of JAK2 kinase activity . On a cellular level, this leads to a decrease in the activation of the JAK-STAT signaling pathway, affecting cellular processes such as proliferation and differentiation . The overall effect of these changes depends on the specific biological context, including the type of cells and the presence of other signaling molecules .
Biochemical Analysis
Biochemical Properties
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine can interact with various enzymes, proteins, and other biomolecules . It can be used as a starting material for the preparation of 5-fluoro-2-amino pyrimidines . This interaction involves a C-N bond-forming reaction with various amines in the presence of K2CO3 .
Cellular Effects
It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of a potent inhibitor of the JAK2 kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-5-fluoropyrimidin-4-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
2-chloro-5-fluoropyrimidine+ethylamine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines.
Scientific Research Applications
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It is used in studies involving the interaction of pyrimidine derivatives with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-fluoropyrimidine
- 2-chloro-4-aminopyrimidine
- 5-fluoro-2-aminopyrimidine
Uniqueness
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms in the pyrimidine ring, along with an ethylamine group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-ethyl-5-fluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClFN3/c1-2-9-5-4(8)3-10-6(7)11-5/h3H,2H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGVSGYCQRHMSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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